molecular formula C17H18OS2 B14384372 1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one CAS No. 88357-09-9

1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one

Cat. No.: B14384372
CAS No.: 88357-09-9
M. Wt: 302.5 g/mol
InChI Key: QVJUSXJVAMQOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones This compound features a phenyl ring substituted with a propan-2-one group and a phenylsulfanyl-ethylsulfanyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenylsulfanyl-ethylsulfanyl Chain: This can be achieved through a nucleophilic substitution reaction where a phenylsulfanyl group is introduced to an ethylsulfanyl precursor.

    Attachment to the Phenyl Ring: The phenylsulfanyl-ethylsulfanyl chain is then attached to a phenyl ring through an electrophilic aromatic substitution reaction.

    Introduction of the Propan-2-one Group: Finally, the propan-2-one group is introduced via a Friedel-Crafts acylation reaction, using an acyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure high efficiency and quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one involves its interaction with various molecular targets. The compound’s aromatic rings and ketone group allow it to participate in hydrogen bonding and π-π interactions, which can influence its binding to proteins and enzymes. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)ethanone: Similar structure but with an ethanone group instead of propan-2-one.

    1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)butan-2-one: Similar structure but with a butan-2-one group.

Uniqueness

1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

88357-09-9

Molecular Formula

C17H18OS2

Molecular Weight

302.5 g/mol

IUPAC Name

1-[4-(2-phenylsulfanylethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C17H18OS2/c1-14(18)13-15-7-9-17(10-8-15)20-12-11-19-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3

InChI Key

QVJUSXJVAMQOLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)SCCSC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.